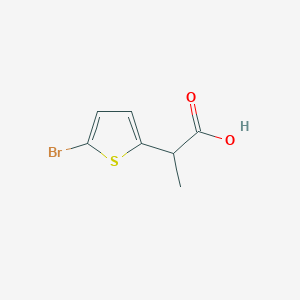

2-(5-Bromothiophen-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(5-Bromothiophen-2-yl)propanoic acid” is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 . The compound is in a solid state at room temperature .

Molecular Structure Analysis

The InChI code for “2-(5-Bromothiophen-2-yl)propanoic acid” is 1S/C7H7BrO2S/c1-4(7(9)10)5-2-3-6(8)11-5/h2-4H,1H3,(H,9,10) . This indicates that the compound contains a bromothiophene group attached to a propanoic acid group.Physical And Chemical Properties Analysis

“2-(5-Bromothiophen-2-yl)propanoic acid” is a solid at room temperature . It has a molecular weight of 235.1 .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

- Suzuki Coupling Reactions : 2-(5-Bromothiophen-2-yl)propanoic acid serves as a reactant in Suzuki coupling reactions. These reactions are essential for synthesizing complex organic molecules, including pharmaceutical intermediates and natural products. Researchers use this method to create benzotriazole-containing organic sensitizers and meso-polyarylamide-BODIPY hybrids .

Materials Science and Electronics

- Functional Materials : The compound’s cyano-substituted analogs find applications in organic electronics. These materials are used in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The presence of the thiophene ring contributes to their electronic properties .

Electrocatalysis

- Electrocatalyst Electrodes : Researchers have explored 2-(5-bromothiophen-2-yl)propanoic acid as an electrocatalyst. It may participate in electrochemical reactions, such as oxygen reduction or hydrogen evolution, which are crucial for energy conversion and storage devices. Further studies are needed to optimize its performance .

Boron-Based Compounds

- Suzuki-Miyaura Coupling : Beyond its role in organic synthesis, this compound is involved in Suzuki-Miyaura coupling reactions. These reactions allow the construction of carbon-carbon bonds, leading to the synthesis of diverse molecules. For example, it has been used in the preparation of ratanhine, a natural product with potential biological activity .

Proteomics Research

- Formamido Derivative : Another variant, 2-[(5-bromothiophen-2-yl)formamido]propanoic acid, is relevant in proteomics research. Scientists use it as a biochemical tool to study protein interactions, modifications, and functions .

Crystallography and Structural Studies

- Hirshfeld Analysis : Researchers have investigated the crystal structure of related cyano-substituted molecules. Hirshfeld analysis provides insights into intermolecular interactions, crystal packing, and molecular conformations. Such studies contribute to our understanding of molecular behavior in solid-state materials .

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-bromothiophen-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4(7(9)10)5-2-3-6(8)11-5/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVPTFUXSSLCTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2836706.png)

![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2836708.png)

![N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2836709.png)

![N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B2836710.png)

![2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2836715.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2836718.png)

![Tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2836720.png)